molecular formula C20H21FN2O4S2 B2807411 N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)-4-fluorobenzenesulfonamide CAS No. 869070-01-9

N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)-4-fluorobenzenesulfonamide

Cat. No.: B2807411
CAS No.: 869070-01-9
M. Wt: 436.52
InChI Key: FGIMTCROMFLKMD-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a common structure in many pharmaceutical drugs . The presence of the 3,4-dimethoxyphenyl group suggests that it may have similar properties to other compounds with this group .


Chemical Reactions Analysis

Sulfonamides are generally stable compounds, but they can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo hydrolysis under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Sulfonamides are generally crystalline solids at room temperature, and they are typically soluble in organic solvents .

Scientific Research Applications

Medicinal Chemistry Applications

Sulfonamide derivatives have been explored for their inhibitory activity against certain enzymes and receptors, which could be indicative of the potential of N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)-4-fluorobenzenesulfonamide. For example, a study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides revealed their selective inhibition of cyclooxygenase-2 (COX-2), with the introduction of a fluorine atom enhancing selectivity and potency. This research suggests potential applications in developing anti-inflammatory and pain management drugs (Hashimoto et al., 2002). Additionally, the study of JTE-522, a selective COX-2 inhibitor, demonstrated its ability to induce apoptosis and inhibit cell proliferation in human endometrial cancer cells, suggesting potential applications in cancer therapy (Li et al., 2002).

Material Science Applications

Sulfonamide derivatives have also been investigated for their applications in material science, such as corrosion inhibition for metals. A study on piperidine derivatives, including sulfonamide compounds, explored their efficiency in inhibiting the corrosion of iron. The research utilized quantum chemical calculations and molecular dynamics simulations to predict the inhibition efficiencies, indicating the potential of sulfonamide derivatives in corrosion protection applications (Kaya et al., 2016).

Potential Anticancer and Antimicrobial Applications

Novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety have been synthesized and evaluated for their in vitro anticancer activity against several cancer cell lines, revealing some compounds as potential cytotoxic agents and VEGFR-2 inhibitors. This research highlights the potential of sulfonamide derivatives in the development of new anticancer agents (Ghorab et al., 2016). Furthermore, the synthesis and bioactivity evaluation of novel sulfonamide derivatives have demonstrated their potential antibacterial, antifungal, and antioxidant activities, suggesting broad applications in developing new antimicrobial and antioxidant agents (Subramanyam et al., 2017).

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on the specific properties of the compound. Sulfonamides can cause allergic reactions in some people, and they should be handled with care .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed as a potential pharmaceutical drug .

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4S2/c1-13-19(10-11-22-29(24,25)16-7-5-15(21)6-8-16)28-20(23-13)14-4-9-17(26-2)18(12-14)27-3/h4-9,12,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIMTCROMFLKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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